5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-N-(4-methylphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-14-9-20-13(8-12(14)17)15(18)16-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPKMFYZFCNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide, also known by its IUPAC name 5-ethoxy-N-(4-methylphenyl)-4-oxopyran-2-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H15NO4
- Molecular Weight : 273.288 g/mol
- CAS Number : 1105220-71-0
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Pseudomonas aeruginosa | 2.0 μg/mL | 4.0 μg/mL |
The compound was particularly effective against Staphylococcus aureus, with a MIC of 0.5 μg/mL, indicating a strong potential for use in treating infections caused by this pathogen .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.
Case Study: Breast Cancer Cell Line (MCF-7)
A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing:
- IC50 Value : 15 μM after 48 hours of exposure.
- The compound triggered apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation.
These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Gyrase : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Apoptotic Pathways Activation : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
Safety and Toxicity
Toxicity studies indicate that the compound exhibits low hemolytic activity, suggesting a favorable safety profile for potential therapeutic use. The hemolytic activity was measured at less than 10% lysis compared to Triton X-100 controls, indicating minimal toxicity at therapeutic concentrations .
Comparison with Similar Compounds
Role of the p-Tolyl Group in Bioactivity
The p-tolyl group in 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide is a defining feature. Evidence from pyrazole-based analogs demonstrates that modifications to this group significantly impact activity:
- Substituent Size and Electronic Effects : Replacing the 4-methyl group (p-tolyl) with larger or electron-withdrawing groups (e.g., 4-chloro, 4-bromo, 4-trifluoromethyl) reduces TNF-α inhibitory activity by 50–90% .
- Positional Isomerism : Switching the methyl group to the meta position (m-tolyl) or altering the pyrazole ring’s electronic configuration diminishes potency .
Table 1: Impact of Aryl Substituents on Bioactivity
Comparison with Pyran Derivatives
- 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1171536-02-9): This analog replaces the p-tolyl group with a 3-phenylpropyl chain.
- Core Modifications : Pyran-to-pyrazole scaffold changes (e.g., compound 40a) alter electronic density and hydrogen-bonding capacity, affecting binding to biological targets .
Table 2: Structural and Hypothetical Property Comparisons
| Compound | Core Structure | N-Substituent | logP (Predicted) | Bioactivity Hypothesis |
|---|---|---|---|---|
| This compound | Pyran | p-tolyl | ~2.5 | Moderate solubility, high target affinity |
| CAS 1171536-02-9 | Pyran | 3-phenylpropyl | ~3.8 | Higher lipophilicity, reduced specificity |
| Pyrazole analog 40a | Pyrazole | p-tolyl | ~2.0 | High TNF-α inhibition |
Key Research Findings
- p-Tolyl Superiority : The methyl group on the p-tolyl ring optimizes steric and electronic interactions with hydrophobic binding pockets in biological targets, as shown in pyrazole-based studies .
- Ethoxy Group Contribution: The 5-ethoxy group in pyran derivatives may stabilize the keto-enol tautomerism of the 4-oxo group, influencing reactivity and intermolecular hydrogen bonding .
Q & A
Q. Why do computational predictions of solubility diverge from experimental data?
- Methodological Answer : Solubility models (e.g., Abraham descriptors) may overlook crystal packing effects. Experimentally, determine logP via shake-flask (octanol/water) and compare with predicted values. If discrepancies exceed 0.5 log units, assess polymorphic forms (PXRD) or hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
